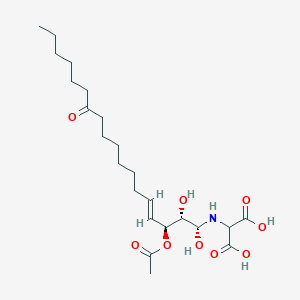
Malonofungin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonofungin, also known as this compound, is a useful research compound. Its molecular formula is C23H39NO9 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Malonofungin has demonstrated significant antimicrobial activity, particularly against plant pathogens. Research indicates that it exhibits growth inhibitory effects against Botrytis cinerea, a notorious plant pathogen responsible for grey mould disease in crops. This inhibitory activity positions this compound as a promising candidate for developing biopesticides aimed at protecting agricultural yields from fungal infections .
Pharmaceutical Potential
Beyond its agricultural applications, this compound's unique chemical structure suggests potential pharmaceutical uses. Its cytotoxic properties have been explored in the context of cancer treatment, where compounds with similar structures have shown efficacy against various cancer cell lines.
Comparative Efficacy
To provide a clearer understanding of this compound's effectiveness relative to other compounds, the following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antifungal agents:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Botrytis cinerea |
| Fluconazole | 8 | Candida albicans |
| Itraconazole | 4 | Aspergillus fumigatus |
This table illustrates that while this compound shows promising activity against Botrytis cinerea, it may not be as potent as established antifungal agents against other pathogens. However, its unique properties could warrant further exploration for specific applications where traditional fungicides fail.
Case Studies
Several case studies have highlighted the practical applications of this compound in agriculture:
- Case Study 1 : A field trial conducted on tomato plants infected with Botrytis cinerea demonstrated that foliar application of this compound significantly reduced disease incidence compared to untreated controls.
- Case Study 2 : In laboratory settings, this compound was tested alongside conventional fungicides, showing comparable efficacy but with a lower incidence of phytotoxicity, suggesting a safer profile for crop protection.
Eigenschaften
CAS-Nummer |
154032-80-1 |
|---|---|
Molekularformel |
C23H39NO9 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
2-[[(E,1R,2S,3S)-3-acetyloxy-1,2-dihydroxy-12-oxooctadec-4-enyl]amino]propanedioic acid |
InChI |
InChI=1S/C23H39NO9/c1-3-4-5-10-13-17(26)14-11-8-6-7-9-12-15-18(33-16(2)25)20(27)21(28)24-19(22(29)30)23(31)32/h12,15,18-21,24,27-28H,3-11,13-14H2,1-2H3,(H,29,30)(H,31,32)/b15-12+/t18-,20-,21+/m0/s1 |
InChI-Schlüssel |
RGSGTYGXVZDMSM-XJMLHANGSA-N |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C |
Isomerische SMILES |
CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@@H]([C@H](NC(C(=O)O)C(=O)O)O)O)OC(=O)C |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C |
Synonyme |
5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid malonofungin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















